molecular formula C16H26O2 B14309293 (1,2-Di-tert-butoxyethyl)benzene CAS No. 111963-11-2

(1,2-Di-tert-butoxyethyl)benzene

Cat. No.: B14309293
CAS No.: 111963-11-2
M. Wt: 250.38 g/mol
InChI Key: KVYHLIIFDBZIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2-Di-tert-butoxyethyl)benzene is an organic compound characterized by a benzene ring substituted with two tert-butoxyethyl groups at the 1 and 2 positions. This compound is part of the larger family of benzene derivatives, which are known for their diverse applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Di-tert-butoxyethyl)benzene typically involves the alkylation of benzene with tert-butoxyethyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The general reaction scheme is as follows: [ \text{C₆H₆} + 2 \text{(tert-butoxyethyl halide)} \xrightarrow{\text{AlCl₃}} \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance yield and selectivity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), leading to the hydrogenation of the benzene ring.

    Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butoxyethyl groups can direct incoming electrophiles to the ortho and para positions relative to the substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Hydrogenated benzene derivatives

    Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

(1,2-Di-tert-butoxyethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzene derivatives.

    Biology: Investigated for its potential interactions with biological macromolecules, although specific biological applications are less common.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (1,2-Di-tert-butoxyethyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-donating effects of the tert-butoxyethyl groups. These groups increase the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    (1,2-Di-tert-butyl)benzene: Similar structure but with tert-butyl groups instead of tert-butoxyethyl groups.

    (1,2-Diethyl)benzene: Similar structure but with ethyl groups instead of tert-butoxyethyl groups.

    (1,2-Dimethoxyethyl)benzene: Similar structure but with methoxyethyl groups instead of tert-butoxyethyl groups.

Uniqueness: (1,2-Di-tert-butoxyethyl)benzene is unique due to the presence of bulky tert-butoxyethyl groups, which provide steric hindrance and influence the compound’s reactivity and physical properties. This makes it distinct from other benzene derivatives with smaller or less bulky substituents.

Properties

CAS No.

111963-11-2

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

1,2-bis[(2-methylpropan-2-yl)oxy]ethylbenzene

InChI

InChI=1S/C16H26O2/c1-15(2,3)17-12-14(18-16(4,5)6)13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3

InChI Key

KVYHLIIFDBZIDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(C1=CC=CC=C1)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.